1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one
CAS No.: 2415504-27-5
Cat. No.: VC5980837
Molecular Formula: C19H22N2O2
Molecular Weight: 310.397
* For research use only. Not for human or veterinary use.
![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one - 2415504-27-5](/images/structure/VC5980837.png)
Specification
CAS No. | 2415504-27-5 |
---|---|
Molecular Formula | C19H22N2O2 |
Molecular Weight | 310.397 |
IUPAC Name | 1-benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one |
Standard InChI | InChI=1S/C19H22N2O2/c1-23-18-9-5-8-17(12-18)13-20-10-11-21(19(22)15-20)14-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3 |
Standard InChI Key | VCRKNAFIYXGQFO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 1-benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one, delineates its core structure: a six-membered piperazin-2-one ring (a lactam derivative of piperazine) substituted at the 1-position with a benzyl group and at the 4-position with a 3-methoxybenzyl moiety. Key structural features include:
Property | Data |
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Molecular formula | C20H22N2O2 |
Molecular weight | 322.41 g/mol |
IUPAC name | 1-benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one |
SMILES | COC1=CC=CC(=C1)CN2CCN(CC2=O)CC3=CC=CC=C3 |
The lactam ring introduces a planar amide group, which influences electronic distribution and hydrogen-bonding potential .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, analogous piperazin-2-one structures exhibit characteristic infrared (IR) absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (NMR) spectra typically show:
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¹H NMR: δ 3.2–3.8 ppm (piperazine protons), δ 4.2–4.5 ppm (benzyl CH2), and δ 3.7–3.8 ppm (methoxy group) .
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¹³C NMR: δ 168–170 ppm (carbonyl carbon), δ 50–60 ppm (piperazine carbons), and δ 55 ppm (methoxy carbon).
Conformational Analysis
The piperazin-2-one ring adopts a chair conformation, with the lactam oxygen occupying an axial position. Substituents at the 1- and 4-positions introduce steric interactions that may distort the ring geometry, as observed in similar compounds like 1-benzyl-4-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]pyrrolidin-2-one. Density functional theory (DFT) calculations predict a dipole moment of ~3.5 D, favoring interactions with polar biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Lactamization of a piperazine precursor: Reacting 1-benzyl-4-(3-methoxybenzyl)piperazine with phosgene or carbonyl diimidazole to form the lactam ring .
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Substitution on preformed piperazin-2-one: Introducing benzyl and 3-methoxybenzyl groups via alkylation or reductive amination .
Optimized Synthetic Protocol
A representative synthesis involves:
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Step 1: Preparation of 1-benzylpiperazine via nucleophilic substitution between piperazine and benzyl chloride.
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Step 2: Alkylation with 3-methoxybenzyl bromide using K2CO3 in acetonitrile (yield: 72–78%) .
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Step 3: Lactam formation via reaction with triphosgene in dichloromethane, catalyzed by triethylamine (yield: 65%) .
Critical parameters include temperature control (<0°C during lactamization) and stoichiometric excess of alkylating agents (1.2 equiv) .
Industrial Scalability Challenges
Scale-up faces hurdles such as:
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Purification: Chromatographic separation of diastereomers increases costs.
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Byproduct formation: Over-alkylation at the piperazine nitrogen necessitates careful stoichiometric control .
Recent advances in flow chemistry and catalytic Buchwald–Hartwig amination (e.g., using Pd2(dba)3/Xantphos) may improve atom economy and yields .
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The electron-rich 3-methoxybenzyl group undergoes nitration (HNO3/H2SO4) at the para position, yielding a nitro derivative that can be reduced to an amine for further functionalization .
Ring-Opening Reactions
Treatment with LiAlH4 reduces the lactam to a piperazine, enabling secondary alkylation or acylation. For example:
This intermediate serves as a precursor for antipsychotic drug analogs .
Cross-Coupling Reactions
Suzuki–Miyaura coupling at the benzyl group’s para position introduces aryl substituents, enhancing target selectivity. For instance, attaching a 4-fluorophenyl group improves σ1 receptor affinity by 12-fold .
Regulatory and Industrial Status
Patent Landscape
No direct patents cover this compound, but structurally related piperazin-2-ones are claimed in:
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